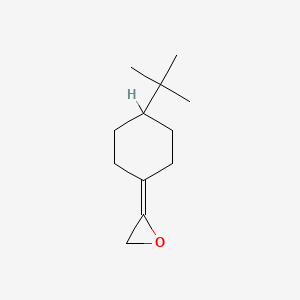
2-(4-tert-Butylcyclohexylidene)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-Butylcyclohexylidene)oxirane can be achieved through several methods. One common approach involves the reaction of a cyclohexanone derivative with a suitable epoxidizing agent. For instance, the reaction of 4-tert-butylcyclohexanone with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions can yield the desired oxirane .
Industrial Production Methods
On an industrial scale, the production of oxiranes often involves the use of catalytic oxidation processes. For example, ethylene oxide, a simple and widely used oxirane, is produced by the catalytic oxidation of ethylene using air or oxygen . Similar methods can be adapted for the large-scale production of this compound, with appropriate modifications to accommodate the specific structure of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-tert-Butylcyclohexylidene)oxirane can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the oxirane ring, resulting in the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids (e.g., m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring can yield diols, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-(4-tert-Butylcyclohexylidene)oxirane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 2-(4-tert-Butylcyclohexylidene)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many synthetic and industrial processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylene oxide: A simple oxirane used extensively in industrial applications.
Propylene oxide: Another widely used oxirane with applications in polymer production.
Styrene oxide: An oxirane derived from styrene, used in the synthesis of various organic compounds.
Uniqueness
2-(4-tert-Butylcyclohexylidene)oxirane is unique due to the presence of the tert-butyl group and the cyclohexylidene moiety. These structural features impart distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
89654-29-5 |
|---|---|
Formule moléculaire |
C12H20O |
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
2-(4-tert-butylcyclohexylidene)oxirane |
InChI |
InChI=1S/C12H20O/c1-12(2,3)10-6-4-9(5-7-10)11-8-13-11/h10H,4-8H2,1-3H3 |
Clé InChI |
RFMYVHASNROJIK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC(=C2CO2)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


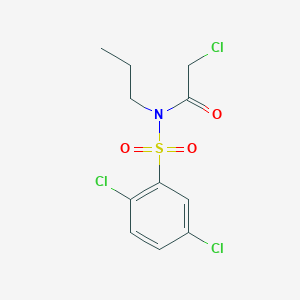
![1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole](/img/structure/B14391508.png)




![N,N'-{Methylenebis[5-(diethylamino)-2,1-phenylene]}diacetamide](/img/structure/B14391543.png)
![2-[1-(2,5-Dimethoxyphenyl)-2-methylpropyl]-1,4-dimethoxybenzene](/img/structure/B14391544.png)
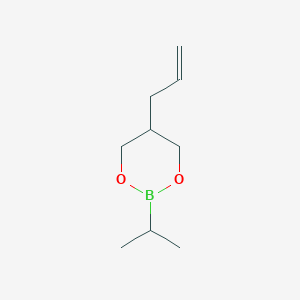

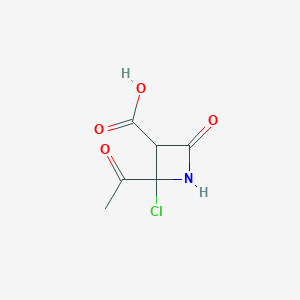
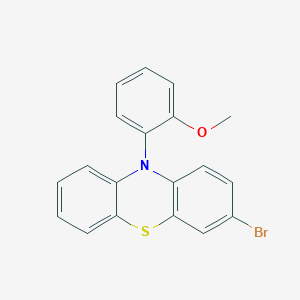

![2-[Bis(4-hydroxy-3-methoxyphenyl)methyl]benzoic acid](/img/structure/B14391586.png)
